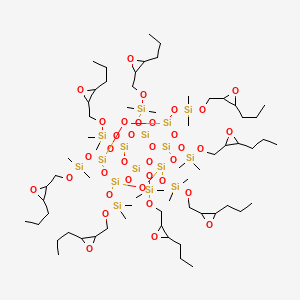
Pss-octa((3-propylglycidylether)dimethy&
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pss-octa((3-propylglycidylether)dimethy& is a complex organosilicon compound with the empirical formula C64H136O36Si16 and a molecular weight of 1931.11 g/mol . This compound is part of the polyhedral oligomeric silsesquioxanes (POSS) family, which are known for their unique three-dimensional structures and versatile applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pss-octa((3-propylglycidylether)dimethy& typically involves the reaction of octakis(dimethylsiloxy)silsesquioxane with 3-glycidyloxypropyltrimethoxysilane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the glycidyloxypropyl groups on the silsesquioxane core .
Industrial Production Methods
Industrial production of this compoundamp; follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pss-octa((3-propylglycidylether)dimethy& undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the glycidyloxypropyl groups to alcohols or alkanes.
Substitution: The glycidyloxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted silsesquioxanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pss-octa((3-propylglycidylether)dimethy& has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials with unique properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and tissue engineering.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of Pss-octa((3-propylglycidylether)dimethy& involves its interaction with various molecular targets and pathways. The glycidyloxypropyl groups can form covalent bonds with other molecules, leading to the formation of stable networks or composites . This compound can also interact with biological molecules, facilitating its use in biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Pss-octa((3-propylglycidylether)dimethy& is unique due to its specific functional groups and three-dimensional structure. Similar compounds include:
Octakis(dimethylsiloxy)silsesquioxane: Lacks the glycidyloxypropyl groups, making it less reactive.
Octakis(3-glycidyloxypropyl)silsesquioxane: Contains more glycidyloxypropyl groups, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
136864-48-7 |
|---|---|
Molekularformel |
C64H136O36Si16 |
Molekulargewicht |
1931.1 g/mol |
IUPAC-Name |
[3,5,7,9,11,13,15-heptakis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C64H136O36Si16/c1-101(2,33-17-25-65-41-57-49-73-57)81-109-89-110(82-102(3,4)34-18-26-66-42-58-50-74-58)92-113(85-105(9,10)37-21-29-69-45-61-53-77-61)94-111(90-109,83-103(5,6)35-19-27-67-43-59-51-75-59)96-115(87-107(13,14)39-23-31-71-47-63-55-79-63)97-112(91-109,84-104(7,8)36-20-28-68-44-60-52-76-60)95-114(93-110,86-106(11,12)38-22-30-70-46-62-54-78-62)99-116(98-113,100-115)88-108(15,16)40-24-32-72-48-64-56-80-64/h57-64H,17-56H2,1-16H3 |
InChI-Schlüssel |
HCMVSVWSKGFMKX-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)CO[Si](C)(C)O[Si]23O[Si]4(O[Si](O2)(O[Si]5(O[Si]6(O[Si](O5)(O[Si](O4)(O[Si](O3)(O6)O[Si](C)(C)OCC7C(O7)CCC)O[Si](C)(C)OCC8C(O8)CCC)O[Si](C)(C)OCC9C(O9)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC |
Kanonische SMILES |
C[Si](C)(CCCOCC1CO1)O[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)O[Si](C)(C)CCCOCC7CO7)O[Si](C)(C)CCCOCC8CO8)O[Si](C)(C)CCCOCC9CO9)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)
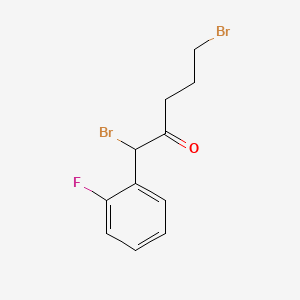
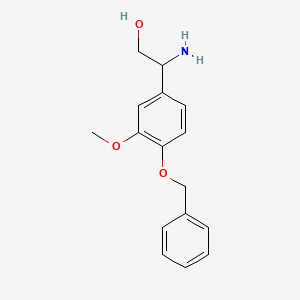
![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)
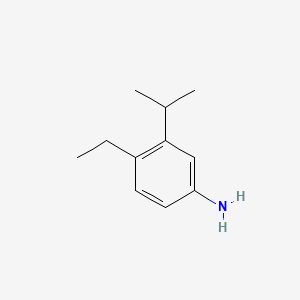

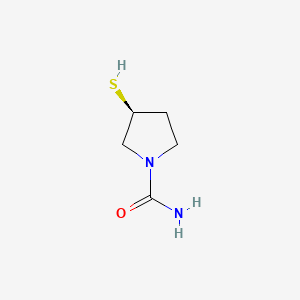

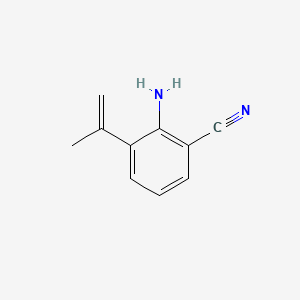
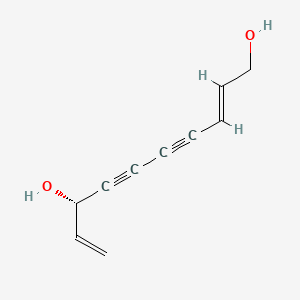
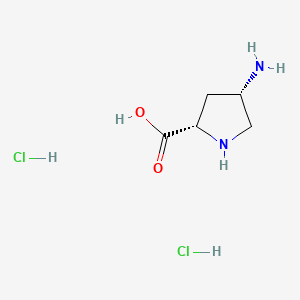
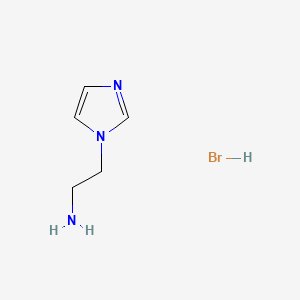
![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)

